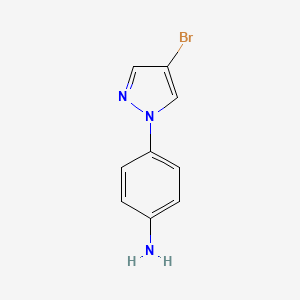

4-(4-bromo-1H-pyrazol-1-yl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-bromopyrazol-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3/c10-7-5-12-13(6-7)9-3-1-8(11)2-4-9/h1-6H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCCGFLDVFPCSOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)N2C=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20598878 | |

| Record name | 4-(4-Bromo-1H-pyrazol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20598878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

681441-17-8 | |

| Record name | 4-(4-Bromo-1H-pyrazol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20598878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-bromo-1H-pyrazol-1-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Basic Properties of 4-(4-bromo-1H-pyrazol-1-yl)aniline

Abstract

This technical guide provides a comprehensive analysis of the basic properties of 4-(4-bromo-1H-pyrazol-1-yl)aniline, a heterocyclic building block of significant interest in medicinal chemistry and materials science. As a substituted aniline, its basicity, quantified by the acid dissociation constant (pKa) of its conjugate acid, is a critical parameter influencing its reactivity, solubility, and pharmacokinetic profile in drug development. This document delineates the theoretical underpinnings of its basicity, provides a robust experimental protocol for its empirical determination via potentiometric titration, and discusses the implications of this fundamental property for research and development professionals.

Introduction and Molecular Overview

This compound (CAS No. 681441-17-8) is an aromatic amine featuring a 4-bromopyrazole substituent at the para position of the aniline ring.[1][2][3] Its utility as a synthetic intermediate stems from the presence of multiple reactive sites, enabling diverse chemical transformations for the construction of more complex molecular architectures. Understanding the basicity of the aniline nitrogen is paramount, as it governs the molecule's behavior in both chemical reactions (e.g., nucleophilicity) and biological systems (e.g., salt formation, membrane permeability).

Physicochemical Properties

A summary of the core physicochemical properties of this compound is presented below.

| Property | Value | Source |

| CAS Number | 681441-17-8 | [1][3][4] |

| Molecular Formula | C₉H₈BrN₃ | [1][2] |

| Molecular Weight | 238.08 g/mol | [1][3] |

| Appearance | White to off-white powder/crystalline solid | [4][5] |

| SMILES | C1=CC(=CC=C1N)N2C=C(C=N2)Br | [2] |

| Predicted XlogP | 1.9 | [2] |

Theoretical Framework of Basicity

The basicity of this compound is primarily determined by the availability of the lone pair of electrons on the exocyclic amino group (-NH₂). The electronic nature of the substituent at the para-position profoundly influences this electron availability through inductive and resonance effects.

-

The Aniline Moiety : The nitrogen atom of the amino group is the principal basic center. In unsubstituted aniline, the lone pair can be delocalized into the benzene ring, which reduces its basicity compared to aliphatic amines.

-

The 4-Bromopyrazol-1-yl Substituent : This group, attached to the aniline ring at the para-position, acts as an electron-withdrawing group (EWG) . This is due to two main factors:

-

Inductive Effect (-I) : The electronegative nitrogen atoms within the pyrazole ring pull electron density away from the aniline ring through the sigma bonds.

-

Resonance Effect (-M/-R) : The entire pyrazolyl system is aromatic and can act as an electron sink, further delocalizing the aniline nitrogen's lone pair away from the nitrogen atom. The bromine atom on the pyrazole ring also contributes a mild deactivating inductive effect.

-

This net electron withdrawal decreases the electron density on the aniline nitrogen, making the lone pair less available for protonation. Consequently, this compound is expected to be a weaker base than unsubstituted aniline. For context, the pKa of the conjugate acid of 4-bromoaniline is 3.86, already lower than that of aniline (4.6) due to the electron-withdrawing inductive effect of bromine.[6] The 4-bromopyrazol-1-yl group is anticipated to exert a stronger electron-withdrawing effect, resulting in an even lower pKa.

Caption: Logical relationship of electronic effects on basicity.

Experimental Determination of pKa: A Self-Validating Protocol

The most reliable method for determining the pKa of an ionizable compound is through potentiometric titration. This protocol is designed to be self-validating by incorporating rigorous system suitability checks.

Principle

A solution of the compound is titrated with a standardized strong acid (e.g., HCl). The pH of the solution is monitored as a function of the volume of titrant added. The pKa is the pH at which 50% of the compound is in its protonated (conjugate acid) form, corresponding to the half-equivalence point on the titration curve.

Materials and Instrumentation

-

Compound : this compound (purity ≥95%)[3]

-

Titrant : Standardized 0.1 M Hydrochloric Acid (HCl)

-

Solvent : Methanol/Water (e.g., 50:50 v/v) to ensure solubility.

-

Instrumentation :

-

Automated Titrator (e.g., Mettler Toledo T5)

-

High-precision combination pH electrode

-

Analytical balance

-

Volumetric glassware

-

Step-by-Step Methodology

-

System Preparation and Calibration :

-

Accurately prepare a 0.01 M solution of the compound in the chosen co-solvent system. For example, dissolve ~23.8 mg of this compound in 5 mL of methanol, then dilute to 10 mL with deionized water.

-

Calibrate the pH electrode using at least three certified pH buffers (e.g., pH 2.00, 4.01, 7.00) that bracket the expected pKa. The electrode slope must be within 95-105% for the calibration to be valid.

-

Prime the titrator burette with the 0.1 M HCl titrant.

-

-

Titration Execution :

-

Transfer a precise volume (e.g., 10.0 mL) of the compound solution into the titration vessel.

-

Immerse the pH electrode and the titrant delivery tip into the solution.

-

Start the titration. Add the HCl titrant in small, precise increments (e.g., 0.01 mL), allowing the pH reading to stabilize after each addition.

-

Record the pH and the corresponding volume of titrant added until the pH change per increment becomes minimal after the equivalence point.

-

-

Data Analysis and Validation :

-

Plot the titration curve (pH vs. volume of HCl).

-

Calculate the first derivative (dpH/dV) of the titration curve. The peak of the first derivative plot indicates the equivalence point (Veq).

-

The half-equivalence point is Veq / 2.

-

The pKa is the pH value on the titration curve corresponding to the volume at the half-equivalence point.

-

Perform the titration in triplicate. The standard deviation of the pKa values should be ≤ 0.05 units for the result to be considered trustworthy.

-

Sources

- 1. biosynth.com [biosynth.com]

- 2. PubChemLite - this compound (C9H8BrN3) [pubchemlite.lcsb.uni.lu]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound, CasNo.681441-17-8 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 5. 4-Bromoaniline: Properties, Applications, Safety & Insights [ketonepharma.com]

- 6. 4-Bromoaniline | BrC6H4NH2 | CID 7807 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to 4-(4-bromo-1H-pyrazol-1-yl)aniline (CAS: 681441-17-8): Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides an in-depth analysis of 4-(4-bromo-1H-pyrazol-1-yl)aniline, CAS number 681441-17-8, a pivotal building block in modern medicinal chemistry and materials science. We will explore its physicochemical properties, detail robust synthetic methodologies including copper-catalyzed Ullmann condensation and palladium-catalyzed Buchwald-Hartwig amination, and discuss its strategic applications in the synthesis of complex molecular architectures. This document is intended for researchers, chemists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols to leverage this versatile scaffold in their research endeavors.

Introduction: The Strategic Value of the Pyrazole Scaffold

The pyrazole nucleus is a cornerstone of heterocyclic chemistry, renowned for its prevalence in pharmacologically active compounds.[1][2][3] Pyrazole derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, analgesic, antibacterial, and anticancer properties.[1][2][3][4][5][6][7] The compound this compound emerges as a particularly strategic intermediate. It is a bifunctional molecule, presenting two distinct and orthogonal reactive sites:

-

The Aniline Moiety: The primary amine group serves as a versatile nucleophile, ideal for forming amides, sulfonamides, ureas, and other functionalities common in bioactive molecules.

-

The 4-Bromopyrazole Moiety: The bromine atom at the C4 position of the pyrazole ring is a prime handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the introduction of diverse aryl, alkyl, or alkynyl substituents.[8][9]

This dual reactivity makes it an invaluable scaffold for constructing libraries of complex molecules in fragment-based drug discovery (FBDD) and lead optimization campaigns.

Physicochemical Properties and Specifications

This compound is typically supplied as a solid with high purity, suitable for a range of synthetic applications.

| Property | Value | Reference(s) |

| CAS Number | 681441-17-8 | [10][11][12] |

| Molecular Formula | C₉H₈BrN₃ | [10][12][13] |

| Molecular Weight | 238.08 g/mol | [10][12] |

| Appearance | White to off-white powder/solid | [14] |

| Purity | Typically ≥97% | [11][15] |

| SMILES | C1=CC(=CC=C1N)N2C=C(C=N2)Br | [12][13] |

| InChI Key | HCCGFLDVFPCSOV-UHFFFAOYSA-N | [13] |

Synthesis and Mechanistic Considerations

The paramount challenge in synthesizing this compound is the regioselective formation of the N-aryl bond between the N1 position of the pyrazole and the aniline ring. Two premier, industrially relevant methods for this transformation are the Ullmann condensation and the Buchwald-Hartwig amination.

Method 1: Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classic and robust method for forming C-N bonds, relying on a copper catalyst.[16][17] Modern protocols have overcome the historically harsh conditions, now employing ligands that facilitate the catalytic cycle at lower temperatures.[17][18] The reaction typically couples 4-bromo-1H-pyrazole with a p-haloaniline derivative in the presence of a copper(I) salt and a base.

Rationale for Component Selection:

-

Catalyst: Copper(I) iodide (CuI) is a commonly used, inexpensive, and effective precursor.

-

Ligand: Bidentate ligands, such as those incorporating pyrazole or pyridine moieties, can stabilize the copper center and accelerate the reaction.[17]

-

Base: A non-nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is crucial to deprotonate the pyrazole NH, activating it for coupling without competing side reactions.[17]

-

Solvent: High-boiling point, polar aprotic solvents like DMSO or DMF are used to ensure solubility of the salts and facilitate the reaction at elevated temperatures.

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 3. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [journals.eco-vector.com]

- 8. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. This compound | CymitQuimica [cymitquimica.com]

- 11. [681441-17-8]this compound, 97% > Alfa | 성호씨그마 [shsigma.co.kr]

- 12. biosynth.com [biosynth.com]

- 13. PubChemLite - this compound (C9H8BrN3) [pubchemlite.lcsb.uni.lu]

- 14. This compound, CasNo.681441-17-8 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 15. labware-shop.com [labware-shop.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst | MDPI [mdpi.com]

- 18. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Molecular Structure of 4-(4-bromo-1H-pyrazol-1-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed examination of the molecular structure of 4-(4-bromo-1H-pyrazol-1-yl)aniline, a compound of considerable interest in medicinal chemistry and materials science. We will explore its synthesis, structural characterization, and the implications of its molecular architecture for its chemical behavior and potential applications.

Introduction

This compound is a heterocyclic aromatic compound featuring a brominated pyrazole ring attached to an aniline group.[1][2] This specific arrangement of functional groups creates a valuable scaffold for designing novel therapeutic agents and functional materials.[3][4][5] The bromine atom provides a reactive site for further chemical modifications, while the aniline moiety is a key pharmacophore for interactions with biological targets. A thorough understanding of the three-dimensional structure and electronic properties of this molecule is crucial for predicting its reactivity and for the rational design of derivatives with improved characteristics.

Synthesis and Mechanistic Insights

The synthesis of this compound is often achieved through a multi-step process. A prominent and efficient method is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds.[6][7]

Experimental Protocol: Buchwald-Hartwig Amination for the Synthesis of this compound

-

Reactant Preparation: In a glovebox under a nitrogen atmosphere, a reaction vessel is charged with 4-bromo-1H-pyrazole (1.0 equivalent), 4-iodoaniline (1.1 equivalents), a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equivalents), a phosphine ligand like Xantphos (0.04 equivalents), and a base, typically cesium carbonate (Cs₂CO₃, 2.0 equivalents).

-

Solvent Addition: Anhydrous and degassed toluene is added to the reaction vessel. The use of an inert, high-boiling solvent is critical for the reaction to proceed to completion and to minimize side reactions.

-

Reaction Conditions: The mixture is heated to 100-110 °C and stirred vigorously for 12-24 hours. The reaction's progress is monitored using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: After completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent like ethyl acetate, and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield pure this compound.

Causality Behind Experimental Choices:

-

Catalyst System: The combination of a palladium catalyst and a bulky, electron-rich phosphine ligand is essential for the formation of the carbon-nitrogen bond. The ligand stabilizes the palladium center and facilitates the reductive elimination step of the catalytic cycle.[6][8]

-

Base: Cesium carbonate is a strong, non-nucleophilic base that effectively deprotonates the aniline nitrogen without interfering with the catalyst.[9]

-

Inert Atmosphere: The reaction is conducted under a nitrogen atmosphere to prevent the oxidation and deactivation of the palladium catalyst and phosphine ligand, which would result in lower product yields.

Caption: Catalytic cycle of the Buchwald-Hartwig amination for N-aryl compound synthesis.

Structural Elucidation

The molecular structure of this compound has been established through a combination of spectroscopic methods and single-crystal X-ray diffraction.

Spectroscopic Analysis

| Technique | Information Obtained |

| ¹H NMR | Provides details on the chemical environment and connectivity of hydrogen atoms. The aromatic protons on the aniline and pyrazole rings typically appear as distinct signals in the downfield region of the spectrum.[10][11] |

| ¹³C NMR | Reveals the number of unique carbon environments within the molecule. Chemical shifts indicate the hybridization and proximity to electronegative atoms.[10] |

| Mass Spectrometry (MS) | High-resolution mass spectrometry (HRMS) determines the exact mass of the molecule, confirming its elemental composition. The characteristic isotopic pattern of bromine (nearly 1:1 ratio of ⁷⁹Br and ⁸¹Br) is a key feature in the mass spectrum.[2] |

| Infrared (IR) Spectroscopy | Identifies the functional groups present. Characteristic absorption bands for the N-H stretching of the aniline group (around 3300-3500 cm⁻¹) and C=C/C=N stretching of the aromatic rings (around 1400-1600 cm⁻¹) are typically observed. |

Single-Crystal X-ray Diffraction

The most definitive structural information is derived from single-crystal X-ray diffraction analysis. This technique provides the precise three-dimensional coordinates of every atom in the crystal lattice, enabling the determination of bond lengths, bond angles, and torsional angles.

Key Structural Features:

-

Planarity: The pyrazole and aniline rings are typically not coplanar. The dihedral angle between these two rings is a critical parameter that influences the molecule's overall shape and its interactions with other molecules.

-

Bond Lengths and Angles: The C-N bond connecting the pyrazole and aniline rings and the C-Br bond on the pyrazole ring are of particular interest. Their lengths offer insights into the electronic communication between the two aromatic systems.

-

Intermolecular Interactions: In the solid state, molecules are held together by various intermolecular forces, such as hydrogen bonding (from the aniline N-H group) and halogen bonding (involving the bromine atom). These interactions are fundamental in determining the crystal packing and the material's physical properties.

Caption: Key structural components of this compound.

Applications in Drug Development

The structural characteristics of this compound make it a highly attractive scaffold for the development of new pharmaceuticals.[3][4] The pyrazole ring is a common feature in many biologically active compounds, and the aniline group can be easily modified to fine-tune the compound's pharmacokinetic and pharmacodynamic properties.[3][12]

Potential Therapeutic Targets:

-

Kinase Inhibitors: The pyrazole scaffold is a known "hinge-binding" motif for numerous protein kinases, which are significant targets in cancer therapy.[13]

-

Antimicrobial Agents: Pyrazole derivatives have demonstrated promising activity against various bacteria and fungi.[3][12]

-

Central Nervous System (CNS) Agents: The adaptability of this scaffold allows for the optimization of properties necessary for CNS drug candidates, such as the ability to cross the blood-brain barrier.

Conclusion

The molecular structure of this compound, with its non-planar arrangement of pyrazole and aniline rings, offers a versatile platform for chemical innovation. A comprehensive understanding of its synthesis, three-dimensional structure, and electronic properties is vital for harnessing its full potential in designing novel drugs and advanced materials. The integration of spectroscopic and crystallographic data provides a complete picture of this molecule, paving the way for future research and development.

References

-

Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

- Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.

-

Buchwald-Hartwig amination. (n.d.). Name-Reaction.com. Retrieved January 17, 2026, from [Link]

- Buchwald-Hartwig Cross-Coupling. (2021, February 23). J&K Scientific LLC.

- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.). Chemical Insights.

- Khan, S., et al. (2026, January 8). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.

- The Role of Pyrazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv

- Pyrazole: an emerging privileged scaffold in drug discovery. (2023, November 7). PubMed Central.

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm

- 4-Bromoaniline: Properties, Applications, Safety & Insights. (n.d.). Ketone Pharma.

- Li, Y., et al. (2022, May 19).

-

This compound. (n.d.). PubChemLite. Retrieved January 17, 2026, from [Link]

- 4-Bromo-N-(4-bromophenyl)aniline. (2010, December).

- 4-Bromoaniline: properties, applications and safety. (2023, November 13). ChemicalBook.

- This compound cas no.681441-17-8. (n.d.). ZHEJIANG JIUZHOU CHEM CO.,LTD.

- Supporting Inform

- Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023, July 14). MDPI.

- Preparation method of 7-bromo-2-(1-methyl-1H-pyrazol-4-yl) quinoxaline. (n.d.).

-

4-(1H-Pyrazol-1-yl)aniline. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

- First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. (n.d.). The Royal Society of Chemistry.

- 4-Bromo-3-methylaniline(6933-10-4) 1H NMR spectrum. (n.d.). ChemicalBook.

- 4-(4-Bromo-3-Methyl-1h-Pyrazol-1-Yl)-6-(But-3-Ynyloxy)pyrimidine. (2009, November 7). Amanote Research.

-

4-Bromopyrazole. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. PubChemLite - this compound (C9H8BrN3) [pubchemlite.lcsb.uni.lu]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives [mdpi.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. name-reaction.com [name-reaction.com]

- 8. jk-sci.com [jk-sci.com]

- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 10. rsc.org [rsc.org]

- 11. 4-Bromoaniline(106-40-1) 1H NMR [m.chemicalbook.com]

- 12. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 4-(4-bromo-1H-pyrazol-1-yl)aniline: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, nitrogen-containing heterocycles are of paramount importance, forming the backbone of a vast array of therapeutic agents. Among these, the pyrazole nucleus is a privileged scaffold, renowned for its diverse biological activities.[1] This guide focuses on a specific pyrazole derivative, 4-(4-bromo-1H-pyrazol-1-yl)aniline, a versatile building block with significant potential in drug discovery. Its structure, featuring a reactive bromine atom and an aniline moiety, offers multiple avenues for synthetic elaboration, making it an attractive starting point for the development of novel therapeutics. This document provides a comprehensive overview of its nomenclature, synthesis, physicochemical properties, and explores its emerging role in the development of targeted therapies.

Part 1: Nomenclature and Physicochemical Properties

The unambiguous identification of a chemical entity is fundamental for scientific communication. This section details the IUPAC name, synonyms, and key physicochemical properties of the title compound.

IUPAC Name and Synonyms

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₉H₈BrN₃ | [4] |

| Molecular Weight | 238.08 g/mol | [4] |

| Appearance | White powder | [3] |

| Purity | ≥97-99% (commercially available) | [3] |

| Storage | Sealed and preserved | [3] |

Part 2: Synthesis and Characterization

Proposed Synthetic Pathway: Ullmann-Type Condensation

A logical and industrially scalable approach involves the copper-catalyzed N-arylation of 4-bromo-1H-pyrazole with a suitable p-phenylenediamine derivative. The Ullmann condensation is a classic and robust method for forming C-N bonds.[6]

Diagram of the Proposed Synthetic Workflow

Caption: Proposed synthesis of this compound via Ullmann condensation.

Detailed Experimental Protocol (Proposed)

Objective: To synthesize this compound via a copper-catalyzed N-arylation reaction.

Materials:

-

4-bromo-1H-pyrazole

-

p-Phenylenediamine

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 4-bromo-1H-pyrazole (1.0 eq) and p-phenylenediamine (1.2 eq) in DMF, add CuI (0.1 eq) and K₂CO₃ (2.0 eq).

-

Heat the reaction mixture at 120-140 °C for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Causality behind Experimental Choices:

-

Catalyst: Copper(I) iodide is a commonly used and effective catalyst for Ullmann-type reactions.[7]

-

Base: Potassium carbonate is a cost-effective base that acts as a proton scavenger, facilitating the deprotonation of the pyrazole nitrogen.

-

Solvent: DMF is a high-boiling polar aprotic solvent suitable for this type of reaction, ensuring the solubility of the reactants and facilitating the reaction at elevated temperatures.

-

Work-up and Purification: A standard aqueous work-up followed by column chromatography is a reliable method for isolating and purifying the target compound.

Characterization

The structural confirmation of the synthesized this compound would be achieved through a combination of spectroscopic techniques.

2.3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the aniline ring and the pyrazole ring. The aniline protons would likely appear as two doublets in the aromatic region. The pyrazole protons would present as two distinct singlets.

-

¹³C NMR: The carbon NMR spectrum would display signals corresponding to the nine carbon atoms in the molecule. The carbon atom attached to the bromine in the pyrazole ring would be significantly shifted.

2.3.2 Infrared (IR) Spectroscopy

The IR spectrum would provide information about the functional groups present. Key expected absorptions include:

-

N-H stretching vibrations of the primary amine in the range of 3300-3500 cm⁻¹.

-

C-H stretching vibrations of the aromatic rings around 3000-3100 cm⁻¹.

-

C=C stretching vibrations of the aromatic and pyrazole rings in the 1400-1600 cm⁻¹ region.

-

C-N stretching vibrations.

2.3.3 Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. The high-resolution mass spectrum should show the characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). The predicted monoisotopic mass is 236.99016 Da.[2]

Part 3: Applications in Drug Discovery

The structural motifs present in this compound make it a valuable scaffold for the development of various therapeutic agents. The aniline moiety can be readily functionalized, while the bromo-pyrazole core is a known pharmacophore in several biologically active molecules.

Antibacterial Agents

Derivatives of pyrazole-containing anilines have demonstrated potent antibacterial activity, particularly against Gram-positive bacteria.[8] The mechanism of action for some of these compounds is believed to involve the inhibition of essential bacterial enzymes. For instance, some 4-bromo-1H-indazole derivatives, structurally related to our topic compound, have been identified as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ), a crucial protein involved in bacterial cell division.[9] This suggests that this compound could serve as a starting point for the design of novel FtsZ inhibitors.

Diagram of FtsZ Inhibition Pathway

Caption: Proposed mechanism of antibacterial action via FtsZ polymerization inhibition.

Kinase Inhibitors

The pyrazole scaffold is a common feature in many kinase inhibitors. For example, derivatives of 1H-pyrazolo[3,4-b]pyridine have been identified as potent inhibitors of TANK-binding kinase 1 (TBK1), a key regulator of the innate immune response.[10] Given the structural similarities, this compound represents a promising starting point for the design of novel kinase inhibitors targeting various signaling pathways implicated in cancer and inflammatory diseases. The aniline nitrogen provides a convenient handle for introducing moieties that can interact with the hinge region of the kinase active site, a common strategy in kinase inhibitor design.

Conclusion

This compound is a chemical entity of significant interest to the drug discovery community. Its straightforward, albeit proposed, synthesis from commercially available starting materials, coupled with its versatile chemical handles, makes it an attractive scaffold for library synthesis and lead optimization. The demonstrated biological activities of its derivatives, particularly as antibacterial agents and kinase inhibitors, underscore its therapeutic potential. Further investigation into the synthesis of novel derivatives and their biological evaluation is warranted to fully exploit the potential of this promising molecule in the development of next-generation therapeutics.

References

-

Liskon Biological. (2024, October 31). The synthesis of p-bromoaniline using aniline as the starting material.[Link]

-

ResearchGate. 5.1.8. Preparation of p-Bromoaniline.[Link]

-

Scribd. Bromo Aniline.[Link]

- Google Patents. CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.

-

PubMed Central. (2022, July 13). Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents.[Link]

-

New Journal of Chemistry. Supporting Information.[Link]

-

ResearchGate. (PDF) 4-Bromo-N-(4-bromophenyl)aniline.[Link]

-

PubChemLite. This compound.[Link]

-

PubMed. (2015, March 13). Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors.[Link]

-

Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-arylation.[Link]

-

RSC Publishing. Synthesis, antimicrobial potential and computational studies of crystalline 4-bromo-2-(1,4,5-triphenyl-1H-imidazole-2-yl)phenol and its metal complexes.[Link]

-

National Institutes of Health. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors.[Link]

-

PubMed. (2011, September). Application of Ullmann and Ullmann-Finkelstein reactions for the synthesis of N-aryl-N-(1H-pyrazol-3-yl) acetamide or N-(1-aryl-1H-pyrazol-3-yl) acetamide derivatives and pharmacological evaluation.[Link]

-

Zhejiang Jiuzhou Chem Co.,Ltd. This compound CAS NO.681441-17-8.[Link]

-

ResearchGate. a: FTIR Spectra of Aniline | Download Scientific Diagram.[Link]

-

MassBank. chemontid:0000284.[Link]

-

MDPI. (2021, March 19). Research Progress on Antibacterial Activities and Mechanisms of Natural Alkaloids: A Review.[Link]

-

Organic Chemistry Portal. Ullmann Reaction.[Link]

-

PubMed Central. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents.[Link]

-

MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.[Link]

-

PubMed. (2010, June). FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calculations.[Link]

-

The Royal Society of Chemistry. First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound.[Link]

-

Taylor & Francis Online. (2022, May 19). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study.[Link]

-

MD Topology. 4-Bromo-N-[(E)-(2-chlorophenyl)methylene]aniline | C 13 H 9 Br Cl N.[Link]

-

PubMed. Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions.[Link]

-

Supporting Information. Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes.[Link]

-

SpectraBase. 4-Bromoaniline.[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. PubChemLite - this compound (C9H8BrN3) [pubchemlite.lcsb.uni.lu]

- 3. This compound, CasNo.681441-17-8 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 4. biosynth.com [biosynth.com]

- 5. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]

- 6. Ullmann Reaction [organic-chemistry.org]

- 7. mdpi.com [mdpi.com]

- 8. Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Elucidation of 4-(4-bromo-1H-pyrazol-1-yl)aniline: A Technical Guide for Advanced Research

This in-depth technical guide provides a comprehensive overview of the spectroscopic properties and a plausible synthetic route for 4-(4-bromo-1H-pyrazol-1-yl)aniline, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis grounded in established chemical principles and supported by data from analogous structures.

Introduction: The Significance of N-Aryl-4-bromopyrazoles

N-arylpyrazoles are a privileged scaffold in drug discovery, exhibiting a wide range of biological activities. The introduction of a bromine atom at the 4-position of the pyrazole ring provides a valuable handle for further functionalization through cross-coupling reactions, enabling the synthesis of diverse compound libraries. The aniline moiety, in turn, is a common pharmacophore and a versatile synthetic precursor. Consequently, this compound (CAS No. 681441-17-8, Molecular Formula: C₉H₈BrN₃, Molecular Weight: 238.08 g/mol ) represents a key building block for the development of novel therapeutic agents and functional materials.[1]

Proposed Synthesis Pathway: A Reliable and Versatile Approach

An alternative approach involves a nucleophilic aromatic substitution reaction between 4-bromopyrazole and 4-fluoro-1-nitrobenzene, followed by the reduction of the nitro group.[5][6]

Below is a detailed, field-proven protocol based on the Buchwald-Hartwig coupling methodology.

Experimental Protocol: Buchwald-Hartwig Amination

Reaction Scheme:

Sources

An In-depth Guide to the ¹H NMR Spectroscopic Analysis of 4-(4-bromo-1H-pyrazol-1-yl)aniline

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-(4-bromo-1H-pyrazol-1-yl)aniline, a heterocyclic compound of interest in medicinal chemistry and materials science. As a molecule comprising two distinct spin systems—a 1,4-disubstituted aniline ring and a 1,4-disubstituted pyrazole ring—its structural elucidation via ¹H NMR presents a valuable case study for researchers. This document details the theoretical prediction of the spectrum, including chemical shifts, coupling constants, and multiplicity, grounded in fundamental NMR principles and substituent effects. A robust, field-proven experimental protocol for data acquisition is provided, followed by a systematic guide to spectral interpretation. This guide is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for unambiguous molecular characterization.

Introduction: The Imperative for Spectroscopic Characterization

This compound (C₉H₈BrN₃) is a bifunctional molecule featuring an aniline moiety, a common pharmacophore, linked to a brominated pyrazole ring, a versatile heterocyclic scaffold.[1] The precise arrangement of these fragments and the electronic interplay between them are critical to the molecule's chemical properties and potential biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful analytical technique for the unambiguous determination of such molecular structures in solution.[2]

This guide offers a detailed walkthrough of the ¹H NMR spectrum of this compound. We will dissect the molecule into its constituent parts, predict the spectral features of each proton based on established principles of chemical equivalence and spin-spin coupling, and provide a practical framework for acquiring and interpreting high-quality data.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, we must first identify the unique proton environments within the molecule. The structure is composed of two key domains: the aniline ring and the pyrazole ring.

Figure 1: Chemical structure of this compound with proton numbering.

The molecule possesses five distinct proton environments:

-

Pyrazolyl Protons: H₃ and H₅.

-

Aniline Protons: H₂'/H₆' (chemically equivalent) and H₃'/H₅' (chemically equivalent).

-

Amino Protons: The two protons of the -NH₂ group.

Theoretical ¹H NMR Spectrum: Prediction and Rationale

The chemical shift (δ) of a proton is primarily determined by its local electronic environment.[3] Electron-withdrawing groups deshield protons, shifting their signals downfield (higher ppm), while electron-donating groups cause shielding and an upfield shift (lower ppm).

Pyrazole Ring Protons (H₃, H₅)

The pyrazole ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms.

-

H₅: This proton is adjacent to two nitrogen atoms (N1 and the N-N bond), leading to significant deshielding. Its signal is expected to appear furthest downfield among the ring protons.

-

H₃: This proton is adjacent to one nitrogen atom and a carbon atom bearing a bromine. The electronegativity of the adjacent nitrogen and the inductive effect of the bromine atom will also cause deshielding, but likely less than for H₅. In unsubstituted pyrazole, H3/H5 appear at ~7.6 ppm and H4 at ~6.3 ppm.[4][5] The N-aryl group will further deshield these protons.

-

Multiplicity: Since H₃ and H₅ are separated by four bonds (including one heteroatom) and have no adjacent protons, they are expected to appear as sharp singlets . Any coupling between them (⁴JHH) would be too small to be resolved in a standard spectrum.

Aniline Ring Protons (H₂'/H₆', H₃'/H₅')

The aniline ring is a classic example of a 1,4-disubstituted (para) system. The electronic character of the substituents dictates the chemical shifts.

-

-NH₂ Group: The amino group is a strong electron-donating group (EDG) through resonance, increasing electron density primarily at the ortho (C₂'/C₆') and para positions. This would normally shield the ortho protons (H₂'/H₆').

-

Pyrazolyl Group: The N-pyrazolyl group acts as an electron-withdrawing group (EWG) through induction, decreasing electron density on the aniline ring.

-

Net Effect & Multiplicity: The interplay between the donating -NH₂ group and the withdrawing pyrazolyl group governs the final chemical shifts. The protons on the aniline ring (H₂'/H₆' and H₃'/H₅') form an AA'BB' spin system. Protons H₂' and H₆' are ortho to the pyrazolyl group and meta to the amino group. Protons H₃' and H₅' are meta to the pyrazolyl group and ortho to the amino group. Due to the strong donating effect of the amino group, the H₃'/H₅' protons are expected to be more shielded (upfield) than the H₂'/H₆' protons.[6][7] Each set of protons will split the other, resulting in two distinct doublets . The coupling constant for this ortho-coupling (³JHH) is typically in the range of 7-9 Hz.[8]

Amino Protons (-NH₂)

The chemical shift of amine (-NH₂) protons is highly variable and depends on solvent, concentration, and temperature.[2] They often appear as a broad singlet due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange with trace amounts of water or other exchangeable protons.[2] In a non-protic solvent like DMSO-d₆, the signal is typically well-defined and can be found in the range of 4-6 ppm. A key confirmatory test is to add a drop of D₂O to the NMR tube; the -NH₂ signal will disappear as the protons are exchanged for deuterium.

Predicted ¹H NMR Data Summary

The following table summarizes the predicted spectral data for this compound, typically recorded in a solvent like DMSO-d₆.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H₅ (Pyrazolyl) | 8.2 - 8.6 | Singlet (s) | N/A | 1H |

| H₃ (Pyrazolyl) | 7.8 - 8.1 | Singlet (s) | N/A | 1H |

| H₂'/H₆' (Aniline) | 7.4 - 7.7 | Doublet (d) | 7.0 - 9.0 | 2H |

| H₃'/H₅' (Aniline) | 6.7 - 7.0 | Doublet (d) | 7.0 - 9.0 | 2H |

| -NH₂ (Amino) | 5.0 - 6.0 | Broad Singlet (br s) | N/A | 2H |

Experimental Protocol: Acquiring a High-Fidelity Spectrum

Adherence to a rigorous experimental protocol is essential for obtaining reliable and reproducible NMR data. The following procedure is a self-validating system for the analysis of the title compound.

Figure 2: Standard operating procedure for ¹H NMR data acquisition and processing.

Causality Behind Experimental Choices:

-

Solvent (DMSO-d₆): Deuterated dimethyl sulfoxide is chosen for its excellent solvating power for a wide range of organic compounds and its high boiling point. Critically, it does not contain exchangeable protons, allowing for the clear observation of the -NH₂ signal.[2]

-

Internal Standard (TMS): Tetramethylsilane provides a sharp singlet at a defined position (0.00 ppm) for accurate calibration of the chemical shift axis.[9]

-

Shimming: This process corrects for magnetic field inhomogeneities across the sample volume, ensuring sharp, symmetrical peaks (narrow lineshape), which is crucial for resolving coupling patterns.

-

Relaxation Delay (D1): A delay of 2 seconds allows for sufficient relaxation of the protons back to their equilibrium state between pulses, ensuring that peak integrations are quantitative and accurately reflect the ratio of protons.

Interpreting the Spectrum: A Step-by-Step Analysis

After processing, the spectrum should be analyzed systematically by comparing it to the theoretical predictions.

-

Identify Solvent and Standard: Locate the residual solvent peak for DMSO-d₆ (~2.50 ppm) and the TMS peak (0.00 ppm).

-

Analyze the Aromatic/Heterocyclic Region (6.5-9.0 ppm):

-

Look for two singlets and two doublets in this region.

-

The two singlets correspond to the pyrazole protons H₃ and H₅. The most downfield singlet (~8.2-8.6 ppm) is assigned to H₅.

-

The two doublets correspond to the aniline protons. The doublet further downfield (~7.4-7.7 ppm) is assigned to H₂'/H₆', while the upfield doublet (~6.7-7.0 ppm) is assigned to H₃'/H₅'.

-

Measure the coupling constant (J) for both doublets. They must be identical, confirming they are coupling partners. This relationship is visualized in Figure 3.

-

-

Locate the Amine Signal: Search for a broad singlet integrating to 2H, likely between 5.0 and 6.0 ppm. To confirm, acquire a second spectrum after adding D₂O; this peak should vanish.

-

Check Integration: Verify that the relative integrals for all signals match the proton count: 1:1:2:2:2 for H₅ : H₃ : H₂'/H₆' : H₃'/H₅' : -NH₂.

Figure 3: Spin-spin coupling diagram for the aniline protons.

Conclusion

The ¹H NMR spectrum of this compound is highly characteristic and allows for its unambiguous structural confirmation. The key features include two distinct singlets for the pyrazole protons, a classic AA'BB' system of two doublets for the para-substituted aniline ring, and a broad, exchangeable singlet for the amino protons. By understanding the underlying principles of chemical shift and spin-spin coupling, and by following a robust experimental protocol, researchers can confidently use ¹H NMR to verify the identity and purity of this important chemical entity.

References

-

Reich, H. J. (n.d.). 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

Jalilian, F., & Agh-Atabay, N. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. Retrieved from [Link]

-

Elguero, J., et al. (2018). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Digital CSIC. Retrieved from [Link]

-

Jasinski, J. P., et al. (2011). 4-Bromo-N-(4-bromophenyl)aniline. ResearchGate. Retrieved from [Link]

-

Tan, C. H., et al. (2007). Fig. 1 The 1 H NMR chemical shift values (d ppm) of aniline and.... ResearchGate. Retrieved from [Link]

-

Gerstenberger, B. S., Rauckhorst, M. R., & Starr, J. T. (n.d.). One Pot Synthesis of N-Arylpyrazoles from Arylhalides. AWS. Retrieved from [Link]

-

Correa-Basurto, J., et al. (2008). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO México. Retrieved from [Link]

-

Limban, C., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. MDPI. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

Gowda, B. T., et al. (2003). 1H and 13C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides. Zeitschrift für Naturforschung. Retrieved from [Link]

-

Lopez, C., et al. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry. Retrieved from [Link]

-

LibreTexts Chemistry. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. Pyrazole(288-13-1) 1H NMR spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. znaturforsch.com [znaturforsch.com]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

The Analytical Lens: A Technical Guide to the Mass Spectrometry of 4-(4-bromo-1H-pyrazol-1-yl)aniline

Introduction: Unveiling the Molecular Identity of a Key Pharmacophore

In the landscape of modern drug discovery and development, the pyrazole scaffold stands as a cornerstone of medicinal chemistry, integral to a multitude of therapeutic agents.[1] The specific compound, 4-(4-bromo-1H-pyrazol-1-yl)aniline, represents a critical building block and a potential pharmacophore in its own right. Its structure, combining a brominated pyrazole and an aniline moiety, offers a versatile platform for the synthesis of novel drug candidates.[1] The precise characterization of such molecules is paramount, ensuring purity, stability, and a thorough understanding of their metabolic fate. Among the arsenal of analytical techniques, mass spectrometry (MS) reigns supreme for its unparalleled sensitivity and specificity in elucidating molecular structures and quantifying their presence in complex matrices.

This in-depth technical guide provides a comprehensive framework for the mass spectrometric analysis of this compound. We will delve into the strategic selection of analytical methodologies, from sample preparation to the intricacies of mass spectral interpretation and quantitative analysis. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical protocols for this important class of compounds.

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is crucial for effective method development.

| Property | Value | Source |

| Molecular Formula | C₉H₈BrN₃ | Biosynth |

| Molecular Weight | 238.08 g/mol | Biosynth |

| Appearance | White powder | Zhejiang Jiuzhou Chem Co.,Ltd |

| Purity | ≥ 95% | CymitQuimica |

| Solubility | Soluble in organic solvents such as ethanol and acetone, with limited solubility in water.[2] | Inferred from 4-Bromoaniline |

Strategic Sample Preparation: The Gateway to Accurate Analysis

The journey to reliable mass spectrometric data begins with meticulous sample preparation. The primary objective is to extract the analyte from its matrix, remove interfering substances, and present it in a solvent compatible with the chosen ionization technique. The selection of a sample preparation strategy is contingent on the sample matrix (e.g., reaction mixture, biological fluid, formulated drug product).

Experimental Protocol: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a robust and widely applicable technique for the purification of this compound from aqueous matrices.

-

pH Adjustment: Adjust the pH of the aqueous sample to a basic pH (e.g., pH 9-10) using a suitable base like sodium bicarbonate. This ensures that the aniline moiety is in its neutral, more organic-soluble form.

-

Solvent Extraction: Add an equal volume of a water-immiscible organic solvent such as ethyl acetate or dichloromethane.

-

Mixing: Vortex the mixture vigorously for 1-2 minutes to facilitate the transfer of the analyte into the organic phase.

-

Phase Separation: Centrifuge the sample to achieve a clear separation of the aqueous and organic layers.

-

Collection: Carefully collect the organic layer containing the analyte.

-

Drying and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a solvent mixture compatible with the LC-MS mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

Caption: Workflow for Liquid-Liquid Extraction of this compound.

Instrumentation and Methodologies: Choosing the Right Tools

The selection of appropriate instrumentation and analytical parameters is critical for achieving the desired sensitivity, selectivity, and structural information. For a molecule like this compound, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system is the gold standard.

Liquid Chromatography (LC) Separation

Effective chromatographic separation is essential to resolve the analyte from potential isomers and matrix components, ensuring accurate quantification and unambiguous identification.

-

Column Selection: A reversed-phase C18 column is a suitable starting point for the separation of this moderately polar compound. Alternatively, a phenyl-hexyl column could offer enhanced selectivity due to potential π-π interactions with the aromatic rings of the analyte.

-

Mobile Phase: A gradient elution using a mixture of water and a polar organic solvent like acetonitrile or methanol is recommended. The addition of a small amount of an acid, such as 0.1% formic acid, to the mobile phase is crucial for promoting protonation of the analyte, which enhances ionization efficiency in positive ion mode.[3][4]

Mass Spectrometry (MS) Detection

-

Ionization Technique: Electrospray ionization (ESI) is the preferred method for polar and semi-polar compounds like this compound.[5][6] ESI is a soft ionization technique that typically produces a prominent protonated molecule, [M+H]⁺, minimizing in-source fragmentation and simplifying spectral interpretation.[6]

-

Mass Analyzer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Orbitrap or TOF) can be employed. A triple quadrupole is ideal for quantitative analysis using Multiple Reaction Monitoring (MRM), while a high-resolution instrument provides accurate mass measurements for unequivocal formula determination.

Caption: Logical Flow of the LC-MS Analysis for this compound.

Deciphering the Mass Spectrum: Fragmentation Analysis

Upon ESI in positive mode, the molecule is expected to readily protonate, likely on the aniline nitrogen, to form the [M+H]⁺ ion. The presence of bromine will result in a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br).

Collision-induced dissociation (CID) of the [M+H]⁺ ion is likely to induce fragmentation at several key points:

-

Cleavage of the N-N bond in the pyrazole ring: This is a common fragmentation pathway for pyrazoles under electron impact, although it may be less favored in the gentler conditions of ESI-CID.[7][8]

-

Loss of the bromine atom: This would result in a significant neutral loss of 79 or 81 Da.

-

Fragmentation of the aniline ring: A characteristic loss of ammonia (NH₃) from the protonated aniline moiety can be expected.

-

Cleavage of the bond between the aniline and pyrazole rings.

Caption: Predicted Fragmentation Pathways for Protonated this compound.

Quantitative Analysis: A Validated LC-MS/MS Method

For drug development and quality control, a validated quantitative method is essential. The following outlines a typical workflow for developing a robust LC-MS/MS assay for this compound.

Experimental Protocol: Quantitative LC-MS/MS Method

-

Internal Standard Selection: Choose an appropriate internal standard (IS), ideally a stable isotope-labeled version of the analyte. If unavailable, a structurally similar compound with comparable chromatographic and mass spectrometric behavior can be used.

-

Calibration Standards and Quality Controls: Prepare a series of calibration standards by spiking known concentrations of the analyte and a fixed concentration of the IS into the blank matrix. Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

-

Sample Preparation: Extract the samples, calibration standards, and QCs using the optimized LLE protocol described previously.

-

LC-MS/MS Analysis: Analyze the extracted samples using the developed LC-MS/MS method in MRM mode. Two transitions should be monitored for the analyte (one for quantification and one for confirmation) and one for the IS.

-

Data Analysis: Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the analyte concentration. Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Hypothetical Quantitative Data

| Sample | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) |

| Blank | 0 | 150,000 | 0.000 | Not Detected |

| Cal 1 (1 ng/mL) | 1,520 | 151,000 | 0.010 | 1.0 |

| Cal 2 (5 ng/mL) | 7,650 | 152,500 | 0.050 | 5.0 |

| Cal 3 (10 ng/mL) | 15,300 | 151,800 | 0.101 | 10.0 |

| Cal 4 (50 ng/mL) | 75,800 | 150,500 | 0.504 | 50.0 |

| Cal 5 (100 ng/mL) | 151,000 | 150,800 | 1.001 | 100.0 |

| QC Low (2.5 ng/mL) | 3,800 | 151,200 | 0.025 | 2.5 |

| QC Mid (25 ng/mL) | 37,900 | 150,900 | 0.251 | 25.0 |

| QC High (75 ng/mL) | 113,500 | 151,100 | 0.751 | 75.0 |

| Unknown Sample | 22,850 | 151,500 | 0.151 | 15.0 |

Conclusion: A Pathway to Confident Characterization

This technical guide has provided a comprehensive roadmap for the mass spectrometric analysis of this compound. By adhering to the principles of sound analytical chemistry, from strategic sample preparation to meticulous method validation, researchers can achieve the high-quality data necessary for advancing their drug discovery and development programs. The methodologies outlined herein are designed to be both robust and adaptable, providing a solid foundation for the confident characterization of this important molecular entity.

References

-

MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]

-

Shimadzu. Mobile phases compatible for LC/MS. [Link]

-

RSC Publishing. Electron-impact induced fragmentations of pyrazoles. [Link]

-

Journal of the Chemical Society B: Physical Organic. Electron-impact induced fragmentations of pyrazoles. [Link]

-

ResearchGate. ESI response of aniline and 4-aminopyridine in presence of different,... [Link]

-

ScienceDirect. Electrospray Mass Spectrometry. [Link]

-

ResearchGate. MS 2 spectra of aniline (a), acetonylacetone (b) and acetic acid (c); and the possible fragmentation pathway. [Link]

-

Shimadzu. Mobile phases compatible for LCMS. [Link]

Sources

- 1. The origin of isomerization of aniline revealed by high kinetic energy ion mobility spectrometry (HiKE-IMS) - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP01994A [pubs.rsc.org]

- 2. Mobile phases compatible for LC/MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 3. Mobile phases compatible for LC/MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 4. researchgate.net [researchgate.net]

- 5. web.uvic.ca [web.uvic.ca]

- 6. Electron-impact induced fragmentations of pyrazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 7. Electron-impact induced fragmentations of pyrazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

The Bromine Advantage: A Technical Guide to Bromo-Substituted Pyrazoles in Modern Medicinal Chemistry

Abstract

The pyrazole nucleus is a cornerstone of heterocyclic chemistry, renowned for its prevalence in a multitude of biologically active compounds.[1][2][3] Strategic functionalization of this privileged scaffold is a key endeavor in drug discovery. Among the various synthetic modifications, the introduction of a bromine atom onto the pyrazole ring has emerged as a particularly powerful strategy. This technical guide provides an in-depth exploration of the multifaceted role of bromo-substitution in medicinal chemistry. We will dissect the synthetic routes to these valuable intermediates, analyze their diverse pharmacological activities, and elucidate the underlying structure-activity relationships that govern their therapeutic potential. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of bromo-substituted pyrazoles in their quest for novel therapeutics.

Introduction: The Strategic Implication of Bromination

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a versatile scaffold in drug design.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive core for developing potent and selective therapeutic agents. The introduction of a bromine atom, a halogen with a distinctive combination of size, electronegativity, and lipophilicity, can profoundly influence the physicochemical and pharmacological properties of the parent pyrazole molecule.

Key advantages conferred by bromination include:

-

Enhanced Biological Activity: The bromine atom can act as a critical pharmacophore, engaging in halogen bonding and other interactions with biological targets to enhance binding affinity and potency.

-

Modulation of Physicochemical Properties: Bromination increases lipophilicity, which can improve membrane permeability and oral bioavailability. It also influences the acidity and basicity of the pyrazole ring, impacting drug-target interactions and pharmacokinetic profiles.

-

Metabolic Stability: The presence of a bromine atom can block sites of metabolism, leading to increased metabolic stability and a longer duration of action.

-

Synthetic Handle: The carbon-bromine bond serves as a versatile synthetic handle for further molecular elaboration through various cross-coupling reactions, enabling the generation of diverse chemical libraries for lead optimization.

This guide will delve into the practical applications of these principles, showcasing how the strategic incorporation of bromine has led to the discovery and development of promising drug candidates across multiple therapeutic areas.

Synthetic Pathways to Bromo-Substituted Pyrazoles

The synthesis of bromo-substituted pyrazoles can be achieved through several reliable methods. The choice of a specific synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Direct Bromination of Pre-formed Pyrazoles

A common and straightforward approach is the direct electrophilic bromination of a pre-existing pyrazole ring.

Experimental Protocol: General Procedure for Direct Bromination

-

Dissolution: Dissolve the starting pyrazole derivative in a suitable solvent (e.g., acetic acid, chloroform, or carbon tetrachloride).

-

Reagent Addition: Slowly add a brominating agent, such as bromine (Br₂) or N-bromosuccinimide (NBS), to the solution at a controlled temperature (often room temperature or below).

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to remove excess bromine.

-

Extraction and Purification: Extract the product with an appropriate organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[4]

Causality: The regioselectivity of direct bromination is governed by the electronic properties of the substituents already present on the pyrazole ring. Electron-donating groups typically direct bromination to the 4-position, while the presence of other substituents can influence the outcome. Acetic acid is often used as a solvent as it can activate the bromine and facilitate the electrophilic substitution.

Cyclization Reactions with Brominated Precursors

An alternative strategy involves the cyclization of acyclic precursors that already contain a bromine atom. This method offers excellent control over the final substitution pattern. A widely used approach is the condensation of a brominated 1,3-dicarbonyl compound with a hydrazine derivative.

Experimental Protocol: Synthesis from a Brominated 1,3-Dicarbonyl Compound

-

Precursor Synthesis: Synthesize the required brominated 1,3-dicarbonyl compound (e.g., 2-bromo-1,3-diketone) through established methods.

-

Condensation: React the brominated 1,3-dicarbonyl compound with a substituted or unsubstituted hydrazine in a suitable solvent, such as ethanol or acetic acid, often under reflux conditions.

-

Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.

-

Isolation and Purification: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent and purify the residue by column chromatography or recrystallization to obtain the desired bromo-substituted pyrazole.

Causality: This method provides unambiguous regiocontrol as the position of the bromine atom is pre-determined in the acyclic starting material. The choice of hydrazine derivative allows for the introduction of various substituents at the N1 position of the pyrazole ring.

Below is a generalized workflow for the synthesis and initial evaluation of bromo-substituted pyrazoles.

Caption: General workflow for the synthesis and evaluation of bromo-substituted pyrazoles.

Diverse Biological Activities of Bromo-Substituted Pyrazoles

The incorporation of bromine has unlocked a wide spectrum of biological activities for pyrazole derivatives, making them valuable scaffolds in various therapeutic areas.

Anticancer Agents

Bromo-substituted pyrazoles have emerged as a promising class of anticancer agents, often functioning as potent kinase inhibitors.[5][6] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers.[7] The bromine atom can enhance the binding of these pyrazole derivatives to the ATP-binding pocket of kinases, leading to potent inhibition.

For instance, certain bromo-pyrazole derivatives have demonstrated significant cytotoxicity against a range of cancer cell lines by targeting kinases such as EGFR and VEGFR-2.[8]

Signaling Pathway Example: Inhibition of EGFR Signaling

Caption: Bromo-substituted pyrazole inhibiting the EGFR signaling pathway.

Anti-inflammatory Agents

Chronic inflammation is implicated in a wide range of diseases. Bromo-substituted pyrazoles have shown promise as anti-inflammatory agents, often through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes.[9][10][11] The bromine atom can contribute to the selective inhibition of COX-2 over COX-1, potentially leading to a better safety profile with reduced gastrointestinal side effects.

Antimicrobial Agents

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Bromo-substituted pyrazoles have demonstrated activity against various bacterial and fungal strains.[4][12][13][14] The lipophilic nature of the bromine atom can facilitate the penetration of the microbial cell membrane, contributing to their antimicrobial efficacy. Some bromo-benzothiazolo pyrazolines have shown mild to moderate activity against bacteria such as E. coli and S. aureus, and fungi like C. albicans.[4]

Neuroprotective Agents

Neurodegenerative diseases like Alzheimer's and Parkinson's represent a significant unmet medical need.[15] Some bromo-substituted pyrazoles have been investigated for their potential neuroprotective effects.[16][17][18] Their mechanisms of action can involve the inhibition of enzymes like acetylcholinesterase (AChE) or the modulation of signaling pathways implicated in neuronal survival. Interestingly, in some series of pyrazoline derivatives, 3-bromo substitution was found to be more effective for anti-AChE activity than 2- or 4-bromo substitution.[16][17]

Structure-Activity Relationship (SAR) Insights

The biological activity of bromo-substituted pyrazoles is highly dependent on the position and number of bromine atoms, as well as the nature of other substituents on the pyrazole ring.

-

Position of Bromine: The placement of the bromine atom can dramatically alter the compound's interaction with its biological target. For example, in a series of pyrazole-based kinase inhibitors, a bromine at the C4-position might be optimal for fitting into a specific hydrophobic pocket, while substitution at the C3 or C5 position could lead to steric clashes or a loss of key interactions.

-

Electronic Effects: The electron-withdrawing nature of the bromine atom influences the overall electron distribution of the pyrazole ring, which can affect its pKa and its ability to act as a hydrogen bond donor or acceptor.

-

Lipophilicity: As a general trend, bromination increases the lipophilicity of the molecule. This can enhance cell permeability and binding to hydrophobic targets, but excessive lipophilicity can also lead to poor solubility and off-target effects.

| Compound Class | Target | Effect of Bromine | Reference |

| Pyrazole Derivatives | Kinases (e.g., EGFR, Akt) | Enhances binding affinity, leading to increased inhibitory potency. | [6][8] |

| Pyrazoline Derivatives | Acetylcholinesterase (AChE) | 3-Bromo substitution can be more effective than 2- or 4-bromo substitution. | [16][17] |

| Pyrazole-based compounds | Cyclooxygenase (COX) | Can contribute to selective COX-2 inhibition. | [9] |

| Bromo-benzothiazolo pyrazolines | Various bacteria and fungi | Contributes to antimicrobial activity. | [4] |

Future Perspectives and Conclusion

Bromo-substituted pyrazoles represent a highly valuable and versatile class of compounds in medicinal chemistry. The strategic introduction of a bromine atom provides a powerful tool for modulating the pharmacological and pharmacokinetic properties of pyrazole-based drug candidates. Future research in this area will likely focus on:

-

Development of more selective inhibitors: Fine-tuning the substitution pattern around the bromo-pyrazole core to achieve higher selectivity for specific biological targets.

-

Exploration of novel therapeutic areas: Investigating the potential of bromo-substituted pyrazoles in other disease areas where pyrazole scaffolds have shown promise.

-

Application of advanced synthetic methodologies: Utilizing modern synthetic techniques, such as C-H activation and flow chemistry, to access novel bromo-pyrazole derivatives more efficiently.

References

- Potential Therapeutic Applications of Bromo-pyrazoles: A Technical Guide. Benchchem.

- Synthesis and antimicrobial activity of some bromo-benzothiazolo pyrazolines. (2025).

- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2022). Molecules.

- Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. (2022). ACS Omega.

- Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Chemistry.

- Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. ResearchGate.

- Synthesis of Bromo‐Substituted Pyrazoles 30 via MCR. ResearchGate.

- Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. (2022). ACS Omega.

- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). Molecules.

- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). MDPI.

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules.

- Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. (2018). Molecules.

- Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. (2013). Molecules.

- Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (2017). Frontiers in Chemistry.

- Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. (2023). International Journal of Molecular Sciences.

- Current status of pyrazole and its biological activities. (2012). Journal of Pharmacy & Bioallied Sciences.

- Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (2013). Journal of the Brazilian Chemical Society.

- Structure and tautomerism of 4-bromo substituted 1 H-pyrazoles. (2025). ResearchGate.

- Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). (2021). Molecules.

- Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (2024). Medicinal Chemistry.

- Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. (2025). ResearchGate.